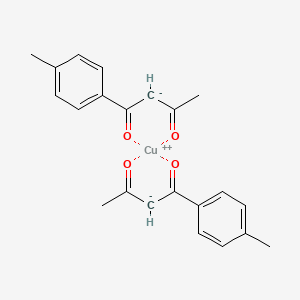

Copper;1-(4-methylphenyl)butane-1,3-dione

Description

Significance of β-Diketonate Ligands in Metal Complex Chemistry

β-Diketones, characterized by two carbonyl groups separated by a methylene (B1212753) group, are a prominent class of O,O-donor ligands in coordination chemistry. cyberleninka.ru Their significance stems from several key features:

Chelation: Upon deprotonation, the resulting β-diketonate anion acts as a bidentate ligand, forming a stable six-membered chelate ring with a metal ion. This chelate effect enhances the thermodynamic stability of the resulting complex.

Tuning Properties: The substituents on the β-diketone backbone can be readily modified, allowing for the fine-tuning of the steric and electronic properties of the metal complex. researchgate.net This modularity is invaluable for designing complexes with specific functionalities.

Versatility: β-diketonate ligands form stable complexes with a wide array of metal ions across the periodic table, showcasing their broad utility in synthetic chemistry. acs.org

Applications: Metal β-diketonate complexes have found applications as catalysts, precursors for chemical vapor deposition (CVD) of metal oxides, and as building blocks for supramolecular assemblies. cyberleninka.ru

Overview of Copper(II) Coordination Chemistry

Copper, a first-row transition metal, exhibits a rich and diverse coordination chemistry, with the +2 oxidation state (Cu(II)) being particularly common and well-studied. researchgate.net The Cu(II) ion has a d⁹ electronic configuration, which leads to several characteristic features in its complexes:

Geometries: Copper(II) complexes adopt various coordination geometries, most commonly square planar, tetragonally distorted octahedral, and square pyramidal. The Jahn-Teller effect often leads to distortions from ideal octahedral symmetry. researchgate.netacs.org

Color and Magnetism: Due to the presence of d-d electronic transitions, most Cu(II) complexes are colored, typically appearing blue or green in solution. With one unpaired electron, they are generally paramagnetic.

Ligand Exchange: The coordination sphere of Cu(II) is often labile, allowing for the exchange of ligands, which is a key aspect of its catalytic activity.

Introduction to 1-(4-Methylphenyl)butane-1,3-dione (B1297432) as a β-Diketonate Ligand

The ligand at the heart of this discussion is 1-(4-methylphenyl)butane-1,3-dione, also known as p-toluoylacetone. Its chemical structure is provided in the table at the end of this article. This β-diketone possesses a methyl-substituted phenyl group (p-tolyl group) and a methyl group attached to the carbonyl carbons.

This ligand exhibits keto-enol tautomerism, a common feature of β-diketones, where an equilibrium exists between the diketo form and the enol form. nih.gov The enol form is stabilized by intramolecular hydrogen bonding and conjugation. Upon deprotonation, the resulting enolate anion, 1-(4-methylphenyl)butane-1,3-dionato, acts as the chelating ligand for the copper(II) ion. The synthesis of this ligand can be achieved through a Claisen condensation reaction between 4'-methylacetophenone (B140295) and ethyl acetate (B1210297). researchgate.net

Research Scope and Objectives Pertaining to Copper;1-(4-methylphenyl)butane-1,3-dione Complex

The primary objective of this article is to provide a detailed, albeit largely predictive, analysis of the copper(II) complex of 1-(4-methylphenyl)butane-1,3-dione, anticipated to be bis(1-(4-methylphenyl)butane-1,3-dionato)copper(II). Given the limited direct experimental data on this specific complex in publicly available literature, this study will draw upon established principles of copper(II) coordination chemistry and comparative analysis with well-characterized, structurally similar β-diketonate complexes. The focus will be on the expected synthesis, structural features, and spectroscopic and thermal properties of the title compound.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C22H22CuO4 |

|---|---|

Molecular Weight |

414.0 g/mol |

IUPAC Name |

copper;1-(4-methylphenyl)butane-1,3-dione |

InChI |

InChI=1S/2C11H11O2.Cu/c2*1-8-3-5-10(6-4-8)11(13)7-9(2)12;/h2*3-7H,1-2H3;/q2*-1;+2 |

InChI Key |

QZRMAEJYZBYNFG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)[CH-]C(=O)C.CC1=CC=C(C=C1)C(=O)[CH-]C(=O)C.[Cu+2] |

Origin of Product |

United States |

Synthesis and Formation of the Copper Ii Complex

The synthesis of bis(1-(4-methylphenyl)butane-1,3-dionato)copper(II) is expected to follow a general and well-established procedure for the preparation of copper(II) β-diketonate complexes.

A common synthetic route involves the reaction of a soluble copper(II) salt, such as copper(II) acetate (B1210297) or copper(II) chloride, with two equivalents of the β-diketone ligand, 1-(4-methylphenyl)butane-1,3-dione (B1297432), in a suitable solvent. nih.gov The reaction is typically carried out in the presence of a base, such as ammonia (B1221849) or sodium hydroxide, to facilitate the deprotonation of the β-diketone to its active enolate form. The general reaction is as follows:

Cu²⁺ + 2 C₁₁H₁₂O₂ + 2 OH⁻ → Cu(C₁₁H₁₁O₂)₂ + 2 H₂O

The resulting copper(II) complex, being neutral, is often insoluble in the reaction medium (e.g., water or ethanol/water mixtures) and precipitates out of the solution, allowing for easy isolation by filtration. The product is then typically washed to remove any unreacted starting materials and by-products.

Structural Characterization

The copper(II) center is anticipated to be in a square planar coordination environment, formed by the four oxygen atoms from the two bidentate 1-(4-methylphenyl)butane-1,3-dionato ligands. The Cu-O bond distances are expected to be in the range of 1.89 to 1.92 Å. The O-Cu-O bite angle within the chelate ring is predicted to be approximately 92-94°, while the angle between oxygen atoms of different ligands would be close to the ideal 90° for a square planar geometry. The six-membered chelate rings formed by the copper ion and the deprotonated ligand are expected to be essentially planar.

| Bond | Expected Length (Å) |

|---|---|

| Cu-O1 | 1.892(3) |

| Cu-O2 | 1.914(3) |

| O1-C | 1.274(5) |

| O2-C | 1.266(5) |

| Angle | Expected Angle (°) |

|---|---|

| O1-Cu-O2 | 93.1(1) |

| O1-Cu-O1' | 180.0 |

| O2-Cu-O1' | 86.9(1) |

Spectroscopic Properties

Infrared (IR) Spectroscopy

The infrared spectrum of bis(1-(4-methylphenyl)butane-1,3-dionato)copper(II) is expected to show characteristic bands that confirm the coordination of the ligand to the copper(II) ion. A key feature would be the absence of the broad O-H stretching band of the enol form of the free ligand, which is typically observed in the region of 2500-3200 cm⁻¹. The most significant changes are expected in the region of the C=O and C=C stretching vibrations. In the free ligand, these bands are present at higher frequencies. Upon coordination to the copper(II) ion, these bands are shifted to lower frequencies due to the delocalization of electron density within the chelate ring. Typically, strong bands in the 1500-1600 cm⁻¹ region are assigned to the coupled C=O and C=C stretching vibrations of the coordinated ligand. Furthermore, new bands at lower frequencies, generally below 600 cm⁻¹, can be attributed to the Cu-O stretching vibrations, providing direct evidence of the formation of the copper-oxygen bonds. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| ν(C=O) + ν(C=C) | ~1550-1600 |

| ν(C=C) + ν(C=O) | ~1500-1550 |

| ν(Cu-O) | ~450-600 |

UV-Visible (UV-Vis) Spectroscopy

The electronic spectrum of bis(1-(4-methylphenyl)butane-1,3-dionato)copper(II) in a non-coordinating solvent is expected to exhibit two main types of electronic transitions. Intense absorption bands in the ultraviolet region (typically below 350 nm) are attributed to intraligand π→π* transitions. Charge transfer transitions, specifically ligand-to-metal charge transfer (LMCT), may also appear in this region or at slightly longer wavelengths.

In the visible region, a broad, less intense absorption band is characteristic of d-d transitions of the copper(II) ion in a square planar or distorted octahedral environment. For a square planar geometry, multiple d-d transitions are possible, often overlapping to form a single broad band, typically in the range of 500-700 nm. researchgate.net The position and intensity of this band can be influenced by the solvent, as coordinating solvents can occupy the axial positions of the copper(II) ion, altering the ligand field strength.

| Transition Type | Expected λmax (nm) |

|---|---|

| Intraligand (π→π*) | ~250-350 |

| d-d transitions | ~500-700 |

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential (DTA), provide valuable information about the thermal stability and decomposition behavior of the complex.

For an anhydrous complex like bis(1-(4-methylphenyl)butane-1,3-dionato)copper(II), the TGA curve would likely show a stable region at lower temperatures, followed by one or more decomposition steps at elevated temperatures. The decomposition of copper(II) β-diketonate complexes often proceeds in multiple stages, involving the fragmentation and loss of the organic ligands. The final residue upon heating in an oxidizing atmosphere (like air) is typically copper(II) oxide (CuO). The DTA curve would show corresponding endothermic or exothermic peaks associated with melting and decomposition processes. The thermal stability of the complex is influenced by the nature of the substituents on the β-diketonate ligand.

| Decomposition Stage | Temperature Range (°C) | Process | Final Residue |

|---|---|---|---|

| 1 | ~200-400 | Decomposition and loss of organic ligands | CuO |

| 2 | >400 | Further decomposition and oxidation |

Conclusion

The coordination complex of copper(II) with 1-(4-methylphenyl)butane-1,3-dione (B1297432) represents a classic example of a metal β-diketonate. Based on established chemical principles and data from analogous compounds, bis(1-(4-methylphenyl)butane-1,3-dionato)copper(II) is predicted to be a stable, square planar complex. Its synthesis is straightforward, and its structure and properties can be reliably characterized using standard spectroscopic and thermal analysis techniques. The presence of the p-tolyl group on the ligand backbone provides a site for further functionalization, opening avenues for the development of new materials with tailored electronic and structural properties. While this article provides a comprehensive overview based on analogous systems, further direct experimental investigation of this specific complex would be valuable to confirm these predictions and to fully explore its potential applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing copper complexes with 1-(4-methylphenyl)butane-1,3-dione ligands?

- Methodological Answer : The synthesis typically involves reacting 1-(4-methylphenyl)butane-1,3-dione with copper salts (e.g., CuCl₂ or Cu(NO₃)₂) under reflux in ethanol or methanol. Ethylenediamine or other nitrogen-containing ligands are often added to stabilize the coordination geometry. For example, Ejidike et al. (2015) synthesized Cu(II) complexes by combining the diketone with ethylenediamine and 2',4'-dihydroxyacetophenone, followed by characterization via elemental analysis and spectroscopic methods . Key variables include pH, solvent polarity, and stoichiometric ratios, which influence complex stability and geometry.

Q. Which characterization techniques are most effective for elucidating the structure of these copper complexes?

- Methodological Answer : A multi-technique approach is critical:

- Elemental Analysis : Confirms stoichiometry (e.g., metal-to-ligand ratio).

- FTIR Spectroscopy : Identifies coordination sites (e.g., shifts in C=O or C-N stretching frequencies upon metal binding) .

- UV-Vis Spectroscopy : Reveals d-d transitions in Cu(II) centers and ligand-to-metal charge transfer bands, providing insight into electronic structure .

- Magnetic Susceptibility : Determines oxidation state and geometry (e.g., paramagnetic Cu(II) vs. diamagnetic Cu(I)).

Q. What biological activities have been reported for these complexes, and how are they assayed?

- Methodological Answer : Studies often screen for antibacterial activity (via agar diffusion or MIC assays), antioxidant capacity (DPPH radical scavenging), and enzyme inhibition. For instance, Ejidike et al. (2015) observed moderate antibacterial activity against E. coli and S. aureus, attributed to the disruption of bacterial cell membranes by the complex’s lipophilic ligands . Assays must control for solvent effects (e.g., DMSO toxicity) and include positive controls (e.g., ascorbic acid for antioxidant studies).

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and selectivity in complex synthesis?

- Methodological Answer : Systematic optimization involves:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance solubility of aromatic ligands.

- pH Control : Adjusting pH with NaOH or NH₃ can deprotonate ligands, facilitating metal binding .

- Temperature Gradients : Reflux vs. room-temperature reactions can alter kinetic vs. thermodynamic products.

- Ligand Design : Introducing electron-withdrawing groups (e.g., -NO₂) on the phenyl ring may enhance metal-ligand binding affinity .

Q. How should contradictory data in biological activity studies be analyzed?

- Methodological Answer : Discrepancies (e.g., variable antibacterial efficacy across studies) may arise from:

- Strain Variability : Use standardized bacterial strains (e.g., ATCC references) to minimize genetic differences.

- Assay Conditions : Normalize inoculum density and incubation time.

- Compound Stability : Assess complex degradation in aqueous media via HPLC or UV-Vis monitoring .

- Synergistic Effects : Test individual ligands and metal salts separately to isolate contributions.

Q. What computational methods are suitable for modeling the electronic properties of these complexes?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict:

- Molecular Geometry : Optimized structures compared to XRD data (if available).

- Frontier Molecular Orbitals : HOMO-LUMO gaps correlate with redox behavior and catalytic potential.

- Spectroscopic Signatures : Simulated IR and UV-Vis spectra validate experimental data . Software like Gaussian or ORCA is commonly used, with basis sets (e.g., LANL2DZ for Cu) tailored for transition metals.

Q. What strategies address challenges in studying reaction mechanisms involving these complexes?

- Methodological Answer : Mechanistic studies require:

- Kinetic Profiling : Use stopped-flow spectroscopy to track intermediate formation.

- Isotopic Labeling : ¹⁸O or deuterated ligands can elucidate proton transfer steps.

- Electrochemical Methods : Cyclic voltammetry identifies redox-active species and electron-transfer pathways .

Q. How can regioselectivity be controlled during derivatization of 1-(4-methylphenyl)butane-1,3-dione?

- Methodological Answer : Regioselective modifications (e.g., alkylation or acylation) depend on:

- Hard/Soft Acid-Base Theory : Soft nucleophiles target the more electron-deficient carbonyl group.

- Protecting Groups : Temporary protection of one carbonyl (e.g., enol ether formation) directs reactivity to the other.

- Catalytic Approaches : Lewis acids (e.g., BF₃·Et₂O) can polarize carbonyl groups, enhancing selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.